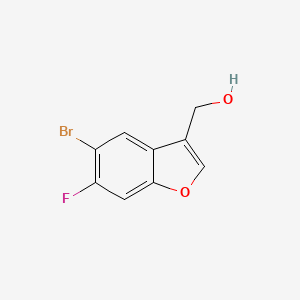
(5-Bromo-6-fluorobenzofuran-3-YL)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production methods for (5-Bromo-6-fluorobenzofuran-3-YL)methanol often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-6-fluorobenzofuran-3-YL)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methanol group to a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: Halogen atoms can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various functionalized benzofuran derivatives .
Scientific Research Applications
(5-Bromo-6-fluorobenzofuran-3-YL)methanol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antibacterial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, including anticancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of (5-Bromo-6-fluorobenzofuran-3-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-6-chlorobenzofuran-3-YL)methanol
- (5-Bromo-6-iodobenzofuran-3-YL)methanol
- (5-Bromo-6-methylbenzofuran-3-YL)methanol
Uniqueness
(5-Bromo-6-fluorobenzofuran-3-YL)methanol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens can enhance the compound’s stability and potency compared to similar compounds .
Biological Activity
The compound (5-Bromo-6-fluorobenzofuran-3-YL)methanol is a member of the benzofuran class, which has gained attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.
Benzofuran derivatives, including this compound, exhibit a range of biological activities primarily through their interactions with various cellular targets. These compounds can modulate several biochemical pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.
- Target Interactions : Benzofuran compounds have been shown to target critical proteins involved in cancer progression and other diseases. For instance, they can inhibit GSK-3β, a kinase implicated in cancer cell survival and proliferation .
- Biochemical Pathways : The influence on pathways such as the Wnt/β-catenin signaling pathway is significant. Inhibition of GSK-3β leads to increased β-catenin levels, which can promote tumor growth .
Pharmacological Activities
The biological activity of this compound has been characterized by several pharmacological effects:
- Antitumor Activity : Studies indicate that benzofuran derivatives possess potent antitumor properties. For example, compounds similar to this compound have shown inhibitory effects on pancreatic cancer cell lines at low concentrations .
- Antibacterial Effects : Benzofuran compounds demonstrate antibacterial activity against various pathogens. Their efficacy varies based on structural modifications and concentration.
- Antioxidative Properties : These compounds also exhibit antioxidative effects, which can protect cells from oxidative stress and related damage.
Case Studies and Research Findings
Several studies have investigated the biological activity of benzofuran derivatives, providing insights into their potential therapeutic applications.
Table 1: Summary of Biological Activities
Notable Research
- GSK-3β Inhibition : Research demonstrated that certain benzofuran derivatives showed picomolar inhibitory activity towards GSK-3β, suggesting a strong potential for cancer treatment applications .
- Plasma Concentration Studies : In pharmacokinetic studies involving related compounds, plasma concentrations were measured post-administration, revealing significant bioavailability that supports further investigation into therapeutic uses .
- Antibacterial Assays : Studies assessing the antibacterial properties of benzofuran derivatives indicated effective inhibition of bacterial biofilms, highlighting their potential as antimicrobial agents in clinical settings .
Properties
CAS No. |
2089651-40-9 |
|---|---|
Molecular Formula |
C9H6BrFO2 |
Molecular Weight |
245.04 g/mol |
IUPAC Name |
(5-bromo-6-fluoro-1-benzofuran-3-yl)methanol |
InChI |
InChI=1S/C9H6BrFO2/c10-7-1-6-5(3-12)4-13-9(6)2-8(7)11/h1-2,4,12H,3H2 |
InChI Key |
RYGSTBZQTGRZFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CC(=C1Br)F)OC=C2CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















